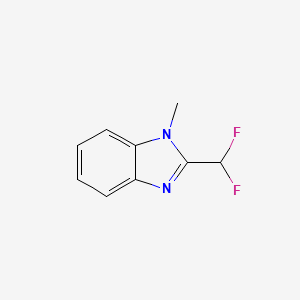

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

Description

BenchChem offers high-quality 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGGNLKUNISIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-methyl-2-(difluoromethyl)benzimidazole CAS number and properties

An In-Depth Technical Guide to 1-methyl-2-(difluoromethyl)benzimidazole: Synthesis, Properties, and Potential Applications

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its unique chemical properties and ability to interact with various biological targets have made it a focal point for drug discovery efforts targeting a wide range of diseases, including parasitic infections, cancer, and viral illnesses.[2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CHF2), in particular, is of great interest as it can act as a lipophilic isostere for hydroxyl (OH) or thiol (SH) groups, potentially modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.

This technical guide provides a comprehensive overview of 1-methyl-2-(difluoromethyl)benzimidazole, a molecule combining these key features. We will delve into its chemical properties, present a detailed, field-proven synthetic methodology, discuss its potential biological activities based on related structures, and outline standard analytical and safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

Compound Profile: Nomenclature and Physicochemical Properties

The properties of the title compound can be estimated based on data from these closely related structures.

Table 1: Physicochemical Properties of 2-(Difluoromethyl)-1H-benzimidazole and Related Analogs

| Property | 2-(Difluoromethyl)-1H-benzimidazole | 1-Methyl-2-(trifluoromethyl)-1H-benzimidazole |

| CAS Number | 705-09-9[3][4] | 384-46-3[6] |

| Molecular Formula | C₈H₆F₂N₂[3][4] | C₉H₇F₃N₂[6] |

| Molecular Weight | 168.15 g/mol [4] | 200.16 g/mol [6] |

| Physical State | Solid / White to Light Yellow Powder[3][5] | Solid[6] |

| Melting Point | Not specified | 95-96 °C[6] |

| Boiling Point | Not specified | Not specified |

| Solubility | Generally soluble in polar organic solvents[7] | Not specified |

Synthesis and Manufacturing

The synthesis of 1-methyl-2-(difluoromethyl)benzimidazole can be efficiently achieved through a two-step process: (1) formation of the benzimidazole core via the Phillips-Ladenburg condensation, followed by (2) regioselective N-methylation.

Step 1: Synthesis of 2-(Difluoromethyl)-1H-benzimidazole

The foundational method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[8][9][10] This approach is highly effective for synthesizing 2-substituted benzimidazoles. Research has demonstrated the successful one-pot synthesis of 2-difluoromethyl substituted benzimidazoles by reacting o-phenylenediamines with difluoroacetic acid.[11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and difluoroacetic acid (1.1 eq).

-

Acid Catalyst: Add 4 M hydrochloric acid (HCl) as the reaction medium and catalyst. The acidic environment facilitates the cyclization and dehydration steps.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. The crude 2-(difluoromethyl)-1H-benzimidazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: N-Methylation of 2-(Difluoromethyl)-1H-benzimidazole

With the benzimidazole core constructed, the final step is the methylation of the nitrogen atom. The alkylation of the benzimidazole anion is a standard and effective method.[12] Using a strong base to deprotonate the N-H followed by the addition of a methylating agent provides the desired product.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(difluoromethyl)-1H-benzimidazole (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of NaH ensures complete deprotonation to form the benzimidazolide anion.

-

Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.[13] Alternatively, dimethyl sulfate can be used.[13]

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding ice-cold water. The product will often precipitate out of the solution. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-2-(difluoromethyl)benzimidazole.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from commercially available starting materials.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. ijsart.com [ijsart.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pure-synth.com [pure-synth.com]

- 5. CAS 705-09-9: 2-Difluoromethyl-1H-benzoimidazole [cymitquimica.com]

- 6. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

molecular weight of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

An In-depth Technical Guide to 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

This guide provides a comprehensive technical overview of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole, a fluorinated heterocyclic compound of increasing interest to researchers and professionals in drug development and materials science. This document synthesizes critical information regarding its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole belongs to the benzimidazole class of compounds, which are bicyclic in nature, consisting of a fusion between a benzene ring and an imidazole ring. The defining features of this particular molecule are the difluoromethyl group (-CHF₂) at the 2-position and a methyl group at the 1-position of the benzimidazole core.

The incorporation of the difluoromethyl group is a key strategic element in modern medicinal chemistry. This moiety is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor. This substitution can significantly enhance a molecule's metabolic stability and membrane permeability, which are critical parameters in drug design.

Physicochemical Properties

While specific experimental data for 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is not widely published, its properties can be reliably inferred from its constitutional isomer, 1-(difluoromethyl)-2-methyl-1H-1,3-benzodiazole, and the unmethylated parent compound, 2-(difluoromethyl)-1H-benzimidazole.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂N₂ | [Calculated] |

| Molecular Weight | 182.17 g/mol | [1] |

| Isomeric CAS No. | 84941-16-2 (for 1-(difluoromethyl)-2-methyl-1H-1,3-benzodiazole) | [1] |

| Parent CAS No. | 705-09-9 (for 2-(difluoromethyl)-1H-benzimidazole) | [2][3] |

| Appearance | Expected to be a powder or crystalline solid | [2] |

| Boiling Point (Isomer) | 269.1 °C at 760 mmHg | [Referenced for isomer] |

| Density (Isomer) | 1.29 g/cm³ | [Referenced for isomer] |

Synthesis and Elucidation

The synthesis of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can be approached through established methodologies for the formation of substituted benzimidazoles, followed by N-methylation.

General Synthetic Approach

A common and effective method for the synthesis of 2-difluromethylated benzimidazoles involves the one-pot reaction of o-phenylenediamines with difluoroacetic acid.[4] For the target molecule, this would involve the initial synthesis of 2-(difluoromethyl)-1H-benzimidazole, followed by a selective N-methylation step.

Step 1: Synthesis of 2-(difluoromethyl)-1H-benzimidazole

This reaction proceeds via a condensation reaction between an o-phenylenediamine and difluoroacetic acid. The reaction is typically carried out in a suitable solvent and may be promoted by a dehydrating agent or by heating to remove the water formed during the reaction.

Step 2: N-methylation

The subsequent N-methylation of the 2-(difluoromethyl)-1H-benzimidazole intermediate can be achieved using a standard methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the methylation, but the nitrogen at the 1-position is generally more nucleophilic.

Caption: Analytical workflow for structural confirmation.

Applications in Research and Development

Benzimidazole derivatives are a cornerstone in pharmaceutical research due to their wide range of biological activities. [5][6]The introduction of a difluoromethyl group can further enhance these properties.

Potential Therapeutic Areas

-

Antimicrobial Agents: Fluorinated benzimidazoles have shown promise as antibacterial and antifungal agents. [7]The difluoromethyl group can improve the lipophilicity and cellular uptake of the compound.

-

Anticancer Drug Development: The benzimidazole scaffold is present in several anticancer drugs. The unique electronic properties of the difluoromethyl group can influence the binding affinity of the molecule to biological targets. [8]- Agrochemicals: Similar to their pharmaceutical applications, fluorinated benzimidazoles are explored for their potential as fungicides and herbicides in agriculture.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Generally, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

-

American Elements. 1-(difluoromethyl)-2-methyl-1H-1,3-benzodiazole. [Link]

-

PureSynth. 2-(Difluoromethyl)Benzimidazole 98.0%(GC). [Link]

-

PMC. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. [Link]

-

ResearchGate. One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles | Request PDF. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]

-

CAS Common Chemistry. 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole. [Link]

-

ACS Omega. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. [Link]

-

Organic Letters. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]

-

MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]

-

The Journal of Organic Chemistry. A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. [Link]

-

Arkat USA. Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst. [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

OUCI. Benzimidazoles in Drug Discovery: A Patent Review. [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 705-09-9: 2-Difluoromethyl-1H-benzoimidazole [cymitquimica.com]

- 3. pure-synth.com [pure-synth.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

2-(difluoromethyl)-1-methyl-1H-benzimidazole IUPAC name

Technical Monograph: 2-(Difluoromethyl)-1-methyl-1H-benzimidazole

Part 1: Introduction & Rational Design

The Fluorine Bioisostere Paradigm

In modern medicinal chemistry, 2-(difluoromethyl)-1-methyl-1H-benzimidazole represents a critical scaffold for investigating the "Fluorine Effect."[1] While the trifluoromethyl (

Unlike the chemically inert

Core Utility:

-

Bioisosterism: Replacement of unstable aldehyde or alcohol moieties.

-

pKa Modulation: The electron-withdrawing nature of the

group at the C2 position significantly lowers the basicity of the N3 nitrogen compared to the 2-methyl analog, altering pharmacokinetics and receptor residence time.[1] -

Fragment-Based Drug Discovery (FBDD): Used as a rigid, bicyclic core to probe binding pockets requiring a balance of aromatic stacking and specific H-bond donation.[1]

Part 2: Synthetic Architectures

The synthesis of 2-(difluoromethyl)-1-methyl-1H-benzimidazole relies on the cyclocondensation of diamines with fluorinated electrophiles.[1] The most robust industrial and laboratory method is the modified Phillips condensation.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the diamine nitrogens onto the carbonyl carbon of difluoroacetic acid (or its anhydride), followed by acid-catalyzed dehydration to close the imidazole ring.

Graphviz Diagram 1: Synthetic Workflow The following diagram outlines the critical pathway from precursors to the isolated fluorinated heterocycle.

Caption: Step-wise synthetic pathway for the Phillips-type condensation of N-methyl-o-phenylenediamine.

Part 3: Experimental Protocol

Methodology: Acid-Catalyzed Condensation Note: This protocol is designed for high purity and scalability.[1] All steps should be performed in a fume hood due to the corrosivity of difluoroacetic acid.

Reagents:

-

N-methyl-1,2-phenylenediamine (1.0 eq)[1]

-

Difluoroacetic acid (1.2 - 1.5 eq)[1]

-

Hydrochloric acid (4M aqueous solution)[1]

-

Sodium bicarbonate (sat. aq.)

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,2-phenylenediamine (e.g., 10 mmol) in 4M HCl (20 mL).

-

Addition: Add difluoroacetic acid (12-15 mmol) dropwise to the stirring solution. The excess acid ensures complete conversion of the diamine.

-

Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours.

-

Validation Point: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting diamine spot should disappear.

-

-

Neutralization (Critical Step): Cool the reaction mixture to

in an ice bath. Carefully basify the solution to pH ~8 using saturated sodium bicarbonate solution. Evolution of -

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying & Isolation: Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude residue is typically a solid. Purify via recrystallization from ethanol/water or flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

Characterization Data (Expected):

-

NMR (CDCl

-

NMR:

Part 4: Physicochemical Profiling

The substitution of a methyl group with a difluoromethyl group drastically alters the electronic landscape of the benzimidazole.

Table 1: Comparative Physicochemical Properties

| Property | 2-Methyl-benzimidazole | 2-(Difluoromethyl)-benzimidazole | Structural Implication |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Reduced N3 basicity.[1] |

| H-Bond Donor | None (on C2-substituent) | Yes (C-H...O) | Ability to engage H-bond acceptors.[1] |

| Lipophilicity | Moderate | High | Improved membrane permeability. |

| Metabolic Stability | Low (Benzylic oxidation) | High | Blockage of CYP450 oxidation sites. |

Bioisosteric Logic: The Lipophilic Hydrogen Bond Donor

The

Graphviz Diagram 2: Pharmacophore Interaction

Caption: Schematic of the lipophilic hydrogen bond interaction between the CF2H moiety and a receptor target.[1]

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link[1]

- Prakash, G. K. S., & Hu, J. (2018). "Fluorine-Containing Heterocycles." Topics in Heterocyclic Chemistry. Springer.

-

Ossila Ltd. (2024). "2-(Difluoromethyl)benzimidazole Product Specification & Safety Data Sheet." Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

An In-depth Technical Guide on the Physical Properties of 1-Methyl-2-difluoromethyl-benzimidazole

This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 1-methyl-2-difluoromethyl-benzimidazole. Benzimidazole derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] A thorough understanding of the physical properties of such compounds is fundamental for their synthesis, purification, formulation, and development as potential therapeutic or agricultural agents.

This document consolidates the available data for 1-methyl-2-difluoromethyl-benzimidazole and, where experimental data is not publicly available, provides detailed, field-proven protocols for its determination. The methodologies are presented with the causality behind experimental choices to empower researchers in their own investigations.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

Caption: Chemical structure of 1-methyl-2-difluoromethyl-benzimidazole.

Table 1: Chemical Identifiers for 1-Methyl-2-difluoromethyl-benzimidazole

| Identifier | Value | Source |

| Chemical Name | 1-methyl-2-difluoromethyl-benzimidazole | - |

| Synonym | 1-(difluoromethyl)-2-methyl-1H-1,3-benzodiazole | [3] |

| CAS Number | 84941-16-2 | [3] |

| Molecular Formula | C₉H₈F₂N₂ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for handling, processing, and formulation.

Table 2: Known Physical Properties of 1-Methyl-2-difluoromethyl-benzimidazole

| Property | Value | Source |

| Appearance | Powder | [3] |

| Boiling Point | 269.1 °C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

| Storage | Room Temperature | [3] |

Melting Point

The melting point is a fundamental physical constant used to identify a compound and assess its purity. As of the time of this writing, the experimental melting point of 1-methyl-2-difluoromethyl-benzimidazole has not been reported in publicly available literature.

This protocol describes the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry crystalline 1-methyl-2-difluoromethyl-benzimidazole is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Tube Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate until the temperature is approximately 15-20 °C below the anticipated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological activity. The solubility of 1-methyl-2-difluoromethyl-benzimidazole in common solvents has not been extensively reported. Based on its structure, which contains both a polar benzimidazole core and a more nonpolar difluoromethyl group, it is expected to have limited solubility in water and higher solubility in organic solvents.

This protocol outlines a systematic approach to determine the qualitative solubility of an organic compound in a range of solvents.

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 10 mg of 1-methyl-2-difluoromethyl-benzimidazole is weighed and placed into a small test tube.

-

Solvent Addition: 0.5 mL of the test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for 30 seconds.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely. If the solution is clear, the compound is considered soluble.

-

Incremental Solvent Addition: If the solid has not completely dissolved, another 0.5 mL of the solvent is added, and the mixture is vortexed again. This can be repeated up to a total of 3 mL of solvent.

-

Classification: The compound is classified as "soluble," "sparingly soluble," or "insoluble" in the tested solvent based on the amount of solvent required for complete dissolution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. To date, no published experimental spectra for 1-methyl-2-difluoromethyl-benzimidazole have been identified in the scientific literature. The following sections outline the expected spectral characteristics and provide standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring, the N-methyl protons, and the proton of the difluoromethyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The N-methyl protons should appear as a singlet in the upfield region (δ 3.5-4.0 ppm). The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The N-methyl carbon will appear in the upfield region (δ 30-35 ppm). The difluoromethyl carbon will be split into a triplet by the two attached fluorine atoms.

Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of 1-methyl-2-difluoromethyl-benzimidazole is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.

-

Transfer to NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The processed spectra are analyzed to determine the chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1000-1100 cm⁻¹

Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Method).

Step-by-Step Methodology:

-

Sample Preparation: Approximately 1-2 mg of 1-methyl-2-difluoromethyl-benzimidazole is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle.

-

Pellet Formation: The powdered mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the infrared spectrum is recorded.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

In electron ionization mass spectrometry (EI-MS), 1-methyl-2-difluoromethyl-benzimidazole is expected to show a prominent molecular ion peak (M⁺) at m/z 182. Subsequent fragmentation may involve the loss of a fluorine atom, a difluoromethyl radical, or other characteristic fragments of the benzimidazole ring system.

Caption: Workflow for Mass Spectrometry Analysis.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of 1-methyl-2-difluoromethyl-benzimidazole is prepared in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation.

-

Ionization: The molecules are ionized in the ion source of the mass spectrometer using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, and a mass spectrum is generated. The spectrum is then analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Conclusion

This technical guide has synthesized the currently available information on the physical properties of 1-methyl-2-difluoromethyl-benzimidazole. While some fundamental properties such as boiling point and density are known for its likely synonym, a significant portion of its physical and spectroscopic data remains to be experimentally determined and published. The detailed protocols provided herein offer a robust framework for researchers to obtain this missing information, thereby contributing to a more complete understanding of this potentially valuable compound. The elucidation of these properties is a crucial step in unlocking the full potential of 1-methyl-2-difluoromethyl-benzimidazole in drug discovery and other applications.

References

Sources

2-difluoromethyl benzimidazole derivatives literature review

Strategic Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among these, 2-difluoromethyl benzimidazole represents a privileged structural motif that bridges the gap between lipophilicity and polarity. Unlike the chemically inert trifluoromethyl (

This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives, tailored for drug discovery professionals.

Part 1: The Fluorine Effect – Physicochemical Profiling

The Lipophilic Hydrogen Bond Donor

The critical advantage of the

-

Bioisosterism: The

group mimics the hydrogen-bonding capability of alcohols and thiols but lacks their rapid metabolic conjugation (e.g., glucuronidation). -

Acidity Modulation: The electronegativity of the two fluorine atoms polarizes the

bond, making it a weak hydrogen bond donor. This interaction is often "blue-shifting," strengthening the bond in non-polar environments like enzyme active sites.

Comparative Metrics: vs. vs.

The following table summarizes the shift in properties when substituting the C2-methyl group.

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |

| H-Bond Donor | No | Yes (Weak/Lipophilic) | No |

| Lipophilicity (LogP) | Moderate | High | Very High |

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocks oxidation) | Very High |

| pKa (Benzimidazole NH) | ~5.6 | ~4.0 (Acidified) | ~3.0 (Highly Acidified) |

Expert Insight: The

group is particularly valuable when a lead compound requires improved metabolic stability (blocking C2-oxidation) but retains a critical hydrogen bond interaction with the receptor target.

Part 2: Synthetic Architectures

Synthesis of 2-difluoromethyl benzimidazoles generally follows two distinct logical pathways: Classical Condensation (Thermodynamic control) and Radical Functionalization (Kinetic/Late-stage functionalization).

Synthetic Pathway Visualization

The following diagram outlines the decision matrix for selecting a synthetic route.

Caption: Figure 1. Strategic dichotomy between de novo ring construction (Route A) and radical C-H functionalization (Route B).

Part 3: Experimental Protocols

Protocol A: Phillips-Type Condensation (Gold Standard)

This method is the most robust for gram-scale synthesis of the core scaffold. It relies on the condensation of o-phenylenediamines with difluoroacetic acid equivalents.[3]

Reagents:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Difluoroacetic acid (1.2 - 1.5 equiv)

-

4N HCl (Solvent/Catalyst) or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-phenylenediamine derivative in 4N HCl (approx. 10 mL per gram of substrate).

-

Addition: Add difluoroacetic acid slowly at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 100-110°C) for 3–6 hours. Monitor progress via TLC (System: EtOAc/Hexane) or LC-MS.

-

Workup (Critical): Cool the mixture to 0°C in an ice bath. Carefully neutralize to pH ~8 using concentrated ammonia (

) or saturated-

Note: The product often precipitates as a free base upon neutralization.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water. If no precipitate forms, extract with Ethyl Acetate (

), dry over

Protocol B: Photoredox Radical Difluoromethylation

For late-stage functionalization of existing benzimidazoles.

Reagents:

-

(DFMS) or

-

Photocatalyst (e.g.,

) -

Blue LED light source

Workflow:

-

Dissolve benzimidazole and photocatalyst (1-2 mol%) in DMSO or MeCN.

-

Add the radical precursor (DFMS, 2.0 equiv).

-

Irradiate with Blue LEDs under inert atmosphere (

) for 12-24 hours. -

The

radical is generated via Single Electron Transfer (SET) and adds to the electron-deficient C2 position (Minisci-type reaction).

Part 4: Medicinal Chemistry & SAR Applications[6][15]

Therapeutic Targets

Recent literature highlights the efficacy of 2-difluoromethyl benzimidazoles in specific therapeutic areas:

-

PI3K

Inhibitors (Oncology):-

Derivatives bearing the 2-

group have shown nanomolar potency (IC50 ~22 nM).[13] The

-

-

Antimicrobial/Antiparasitic Agents:

-

Analogs have demonstrated superior activity against Giardia intestinalis and Trichomonas vaginalis compared to standard therapies like albendazole.[12] The lipophilicity facilitates penetration of the parasite cell wall [7].

-

-

Antiviral Agents:

-

Used in Hepatitis C (HCV) and Bovine Viral Diarrhea Virus (BVDV) inhibitors, where the motif modulates the pKa of the benzimidazole NH, affecting viral polymerase binding [5].

-

Mechanistic SAR Diagram

The following diagram illustrates the interaction mode of a generic 2-difluoromethyl benzimidazole within a receptor pocket.

Caption: Figure 2. Pharmacophore mapping showing the dual role of

References

-

Pang, Y., et al. (2025).[5][14] "Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles." Beilstein Journal of Organic Chemistry.

-

Zafrani, Y., et al. (2025).[14] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.

-

Li, Y., et al. (2022). "Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors." Molecules.

-

Luo, Y., et al. (2024). "Photoredox-catalysed radical difluoromethylation/cyclization of N-acryloyl-2-arylbenzimidazole." Organic & Biomolecular Chemistry.

-

Tonelli, M., et al. (2023). "A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance." SRR Publications.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual Grounding on Bioisosteres).

-

Navarrete-Vázquez, G., et al. (2001). "Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]

- 5. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 12. srrjournals.com [srrjournals.com]

- 13. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole in DMSO

Abstract

Introduction: The Critical Role of DMSO and Solubility

Dimethyl sulfoxide (DMSO) is a uniquely versatile and powerful aprotic solvent, widely regarded as a gold standard in biological research and drug discovery.[1][2] Its high polarity and ability to dissolve a vast array of both polar and nonpolar compounds make it an indispensable vehicle for creating concentrated stock solutions for biological screening.[2][3] However, the assumption of complete dissolution can be a critical pitfall. Poor solubility can lead to compound precipitation, resulting in inaccurate assay results, underestimated toxicity, and poor reproducibility, ultimately hindering the progress of promising drug candidates.[4][5][6]

This guide focuses on 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole. As a member of the benzimidazole class, this compound and its derivatives are of significant interest for their potential therapeutic activities.[7] The inclusion of a difluoromethyl group can enhance metabolic stability and lipophilicity, properties that influence both efficacy and solubility.[7] Therefore, an accurate determination of its solubility in DMSO is not merely a procedural step but a foundational data point for reliable downstream experimentation.

Physicochemical Rationale: Predicting Solubility Behavior

Understanding the interplay between the solute and solvent is key to predicting solubility.

2.1 Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a strong dipole moment.[1] Key properties include:

-

High Dielectric Constant: Allows it to effectively solvate ions and polar molecules.

-

Aprotic Nature: It does not donate protons, preventing interference with many chemical reactions.

-

Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, enabling it to interact with H-bond donor groups on a solute.

-

High Boiling Point: Its high boiling point of 189°C and stability at temperatures below 150°C contribute to its utility in various experimental conditions.

2.2 Properties of the Solute: 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

The structure of this compound suggests several characteristics that will influence its solubility:

-

Benzimidazole Core: This heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors. Benzimidazole derivatives generally show good solubility in polar organic solvents like DMSO.[8][9]

-

Difluoromethyl Group (-CHF₂): The fluorine atoms increase the molecule's polarity and can participate in weak hydrogen bonding. This fluorination often enhances solubility in polar solvents.[7]

-

Methyl Group (-CH₃): This adds some nonpolar character to the molecule.

Synthesis: The combination of a polar heterocyclic core and a polar difluoromethyl group strongly suggests that 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole should exhibit favorable solubility in a highly polar solvent like DMSO. However, factors like the compound's crystal lattice energy (the energy required to break apart the solid-state structure) can significantly impact solubility and must be overcome by the solvation energy.[10] This necessitates experimental verification.

Experimental Determination of Solubility: A Dual Approach

Two distinct types of solubility are measured in drug discovery: thermodynamic and kinetic.[11] Both provide valuable, context-dependent information.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, where the solid material is in equilibrium with the saturated solution.[11][12] It is the gold standard for lead optimization and formulation.[5][6][12]

-

Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[4][6] This high-throughput method is crucial for early-stage discovery to identify compounds suitable for screening assays.[6][13]

The table below summarizes the key distinctions:

| Feature | Thermodynamic Solubility | Kinetic Solubility |

| Definition | Equilibrium concentration of a compound in a saturated solution.[11][12] | Concentration at which a compound precipitates from a supersaturated solution.[11] |

| Starting Material | Solid compound (crystalline or amorphous powder).[5][6] | Concentrated stock solution (typically in DMSO).[4] |

| Incubation Time | Long (typically 24 hours or more) to ensure equilibrium.[5][6][12] | Short (minutes to a few hours).[4] |

| Relevance | Lead optimization, formulation development, biopharmaceutics.[5][12] | High-throughput screening (HTS), early discovery compound qualification.[6][13] |

| Method | Shake-Flask Method.[11][12][14] | DMSO stock dilution followed by precipitation detection (e.g., nephelometry, turbidimetry).[13] |

Detailed Experimental Protocols

As a Senior Application Scientist, I advocate for robust, self-validating protocols. The following sections provide detailed methodologies to determine the solubility of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[14]

Objective: To determine the maximum concentration of the compound that can be dissolved in DMSO at equilibrium at a specified temperature.

Materials:

-

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole (solid powder)

-

Anhydrous, high-purity DMSO

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS)

-

Calibrated analytical balance

Methodology:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment to guarantee saturation.[14]

-

Solvent Addition: Add a precise volume of DMSO to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24 hours.[12] This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample from the supernatant. Separate the dissolved compound from the undissolved solid by either:

-

Centrifugation: Centrifuge the sample at high speed to pellet the excess solid.

-

Filtration: Filter the sample through a syringe filter chemically compatible with DMSO.

-

-

Quantification:

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final thermodynamic solubility, typically reported in mg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via High-Throughput Assay

This method is designed for speed and is ideal for early discovery.[6] It simulates the process of diluting a DMSO stock into an aqueous buffer for a biological assay, though for this specific request, the dilution is into pure DMSO to assess stock solution stability and maximum concentration.

Objective: To determine the concentration at which the compound precipitates from a supersaturated DMSO solution under kinetic conditions.

Materials:

-

A high-concentration stock solution of the compound in DMSO (e.g., 50 mM)

-

Anhydrous, high-purity DMSO for dilution

-

96-well or 384-well microplates (UV-transparent if using a spectrophotometric method)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or turbidimetry (absorbance).[13]

Methodology:

-

Plate Setup: Dispense serial dilutions of DMSO into the wells of a microplate.

-

Compound Addition: Use a liquid handler to add a small, fixed volume of the high-concentration compound stock solution to the wells containing DMSO. This creates a range of final compound concentrations.

-

Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed in each well using a plate reader.

-

Nephelometry: Measures forward scattered light, which increases with the amount of particulate matter. This is a highly sensitive method.[13]

-

Turbidimetry: Measures the reduction in light transmission (an increase in absorbance) due to suspended particles.

-

-

Data Analysis: Plot the nephelometry or turbidity signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Interpretation and Best Practices

-

Purity is Paramount: The solubility of a compound is highly dependent on its purity. Impurities can either enhance or suppress solubility, leading to erroneous results. Always use the highest purity compound available.

-

Temperature Control: Solubility is temperature-dependent.[7][17] Ensure all experiments are conducted at a consistent, recorded temperature.

-

DMSO Quality: Use anhydrous, high-purity DMSO from a freshly opened bottle. DMSO is highly hygroscopic, and absorbed water can alter its solvent properties.

-

Reporting Results: When reporting solubility, always specify the method used (thermodynamic or kinetic), the temperature, and the final units (e.g., µg/mL, mM). For kinetic solubility, the final percentage of the initial stock solution should also be noted.

Conclusion

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Dimethyl Sulfoxide-d6.

- gChem. (n.d.). DMSO Physical Properties.

- Cameo Chemicals. (n.d.). Dimethyl Sulfoxide Solvent Properties.

- Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water.

- Bevan, C. D., & Lloyd, R. S. (2009).

- Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.

- Solubility of Things. (n.d.). 4-Chloro-2-(trifluoromethyl)benzimidazole.

- PCBIS. (n.d.). Thermodynamic solubility.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]

- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- International Journal of Novel Research and Development. (n.d.). FACTORS AFFECTING ON THE SOLUBILITY AND BIOAVAILABILITY OF PHARMACEUTICAL DRUG AND DOSAGE FORM THROUGH.

- MedChemExpress. (n.d.). Compound Handling Instructions.

- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

- PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Quora. (2018). How to make a stock solution of a substance in DMSO.

- HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- ACS Publications. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.

- ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols.

- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- ResearchGate. (2026). Incorporating benzimidazole units into soluble polyimides for improving properties and application in organic solvents' water content detection.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. bmglabtech.com [bmglabtech.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. researchgate.net [researchgate.net]

- 17. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

A Tale of Two Fluorines: A Technical Guide to 2-Difluoromethyl and 2-Trifluoromethyl Benzimidazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine-containing substituents at the 2-position has proven to be a powerful approach for modulating the physicochemical and biological properties of these compounds. This guide provides an in-depth technical comparison of two key analogs: 2-difluoromethyl (-CHF2) and 2-trifluoromethyl (-CF3) benzimidazoles. We will explore the nuances of their synthesis, delve into a comparative analysis of their physicochemical properties, examine their impact on metabolic stability, and discuss the implications of these differences for drug design and biological activity. This document serves as a comprehensive resource for researchers aiming to leverage the unique characteristics of these fluorinated motifs in the development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Benzimidazole Drug Design

The incorporation of fluorine into drug candidates has become a routine and highly effective strategy in modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to the privileged benzimidazole scaffold, fluorinated groups at the 2-position can significantly alter acidity, lipophilicity, metabolic stability, and target binding interactions.

This guide focuses on the comparative analysis of the 2-difluoromethyl (-CHF2) and 2-trifluoromethyl (-CF3) benzimidazoles. While separated by only a single fluorine atom, the resulting differences in their electronic and steric properties lead to distinct behaviors that can be strategically exploited in drug design. The -CF3 group is a well-established substituent known for its ability to enhance metabolic stability and increase lipophilicity.[2] The -CHF2 group, while also contributing to lipophilicity, introduces the intriguing possibility of acting as a "lipophilic hydrogen bond donor," a characteristic that sets it apart from its perfluorinated counterpart.[3][4] Understanding these differences is paramount for the rational design of next-generation benzimidazole-based therapeutics.

Synthetic Strategies: Accessing the Core Scaffolds

The synthesis of 2-fluoroalkylated benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a suitable fluorinated one-carbon electrophile.

Synthesis of 2-Trifluoromethyl Benzimidazoles

A common and robust method for the synthesis of 2-trifluoromethyl benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with trifluoroacetic acid (TFA). This reaction is typically carried out under acidic conditions with heating.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

-

Materials: o-phenylenediamine, trifluoroacetic acid (TFA), 4N HCl.

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in 4N HCl.

-

Add trifluoroacetic acid (1.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with an aqueous solution of ammonium hydroxide or sodium hydroxide until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(trifluoromethyl)-1H-benzimidazole.

-

Synthesis of 2-Difluoromethyl Benzimidazoles

The synthesis of 2-difluoromethyl benzimidazoles can be achieved using a similar condensation strategy, employing difluoroacetic acid as the C1 source.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)-1H-benzimidazole

-

Materials: o-phenylenediamine, difluoroacetic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Combine o-phenylenediamine (1.0 eq) and difluoroacetic acid (1.2 eq) in a round-bottom flask.

-

Add polyphosphoric acid as a condensing agent and solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture with a suitable base (e.g., 10% NaOH) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization to obtain 2-(difluoromethyl)-1H-benzimidazole.

-

Caption: General workflows for the synthesis of 2-trifluoromethyl and 2-difluoromethyl benzimidazoles.

Comparative Physicochemical Properties

The seemingly minor difference between a -CHF2 and a -CF3 group imparts significant changes in the physicochemical properties of the parent benzimidazole. These differences are critical for influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

| Property | 2-Difluoromethyl (-CHF2) | 2-Trifluoromethyl (-CF3) | Rationale for Difference |

| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | The three fluorine atoms in the -CF3 group exert a greater inductive effect than the two in the -CHF2 group. |

| Acidity (pKa) | Less acidic than -CF3 analog | More acidic than -CHF2 analog | The stronger electron-withdrawing nature of the -CF3 group stabilizes the conjugate base more effectively, leading to a lower pKa of the benzimidazole N-H. |

| Lipophilicity (logP) | Lipophilic | More lipophilic | The additional fluorine atom in the -CF3 group increases its lipophilicity. |

| Hydrogen Bonding | Can act as a hydrogen bond donor | Primarily a hydrogen bond acceptor | The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, allowing it to participate in hydrogen bonding as a donor. The -CF3 group lacks this capability.[4][5] |

| Metabolic Stability | Generally stable | Highly stable | The C-F bond is significantly stronger than the C-H bond, making the -CF3 group exceptionally resistant to oxidative metabolism. The C-H bond in the -CHF2 group is a potential, albeit often minor, site of metabolism.[2] |

Metabolic Stability: A Critical Differentiator

A primary driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability.

The Robustness of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its exceptional metabolic stability. The high strength of the carbon-fluorine bond makes the -CF3 group highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile group (e.g., a methyl group) with a -CF3 group, a major metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.

The Difluoromethyl Group: A Balance of Stability and Functionality

The difluoromethyl group also confers a significant degree of metabolic stability compared to non-fluorinated analogs. However, the presence of a C-H bond means it is not as metabolically inert as the -CF3 group. This C-H bond can be susceptible to enzymatic oxidation, although this is generally a slower process compared to the metabolism of a methyl or methylene group. This nuanced stability can be advantageous, potentially avoiding issues of bioaccumulation associated with highly inert molecules.

Experimental Protocol: In Vitro Microsomal Stability Assay

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[6][7]

-

Materials: Test compounds (2-CHF2 and 2-CF3 benzimidazole analogs), pooled liver microsomes (e.g., human, rat), NADPH-generating system, buffer solution (e.g., phosphate buffer, pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes, buffer, and the test compound at a final concentration typically in the low micromolar range.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent drug.

-

The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Caption: Workflow for a typical in vitro microsomal stability assay.

Biological Activity: Implications of the -CHF2 vs. -CF3 Substitution

The choice between a 2-difluoromethyl and a 2-trifluoromethyl substituent can have profound consequences for the biological activity of a benzimidazole derivative. These differences arise from the interplay of the physicochemical properties discussed previously.

Impact on Receptor-Ligand Interactions

The ability of the -CHF2 group to act as a hydrogen bond donor introduces a unique vector for interaction with a biological target that is absent in the -CF3 analog.[4][8] If a hydrogen bond acceptor is present in the active site of a target protein, a 2-difluoromethyl benzimidazole may exhibit enhanced binding affinity compared to its trifluoromethyl counterpart. Conversely, the greater lipophilicity and different steric profile of the -CF3 group might favor binding in a more hydrophobic pocket.

Caption: Differential binding interactions of -CHF2 and -CF3 groups.

Case Studies and Therapeutic Applications

-

2-Trifluoromethyl Benzimidazoles: This class of compounds has been extensively investigated and has yielded numerous biologically active molecules. For instance, they have shown significant promise as antiparasitic agents, with some derivatives exhibiting potent activity against Giardia lamblia and Trichinella spiralis.[9] More recently, 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, a form of programmed cell death, highlighting their potential as anticancer agents.[10]

-

2-Difluoromethyl Benzimidazoles: While not as extensively explored as their trifluoromethyl counterparts, 2-difluoromethyl benzimidazoles are emerging as a promising class of therapeutic agents. Their unique hydrogen bonding capacity makes them attractive for targeting proteins where such interactions are critical for binding. For example, derivatives of 2-difluoromethylbenzimidazole have been investigated as potential inhibitors of PI3Kα, a key enzyme in cancer signaling pathways.

Conclusion and Future Perspectives

The choice between a 2-difluoromethyl and a 2-trifluoromethyl substituent on a benzimidazole core is a critical decision in drug design, with each group offering a distinct set of advantages and disadvantages. The highly stable and lipophilic -CF3 group is a reliable choice for enhancing metabolic stability and promoting hydrophobic interactions. The -CHF2 group, while also providing a degree of metabolic stability and lipophilicity, offers the unique potential for hydrogen bond donation, opening up new avenues for targeted drug design.

Future research should focus on the synthesis and parallel evaluation of matched pairs of 2-difluoromethyl and 2-trifluoromethyl benzimidazole analogs in a variety of biological assays. This will provide a clearer, quantitative understanding of their structure-activity and structure-property relationships. Furthermore, the exploration of the hydrogen bonding capabilities of the -CHF2 group in different biological contexts, supported by structural biology and computational modeling, will be crucial for fully harnessing its potential in the development of novel and effective benzimidazole-based therapeutics.

References

- Boyer D, Bauman JN, Walker DP, Kapinos B, Karki K, Kalgutkar AS. Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-ace tamide. Drug Metabolism and Disposition. 2009;37.

- The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Eur J Org Chem.

- BenchChem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. 2025.

- Rayes SM, Ali IAI, Fathalla W, et al. Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society. 2024;21(11):2743-2752.

- CF2H, a Hydrogen Bond Donor. PMC.

- Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein J Org Chem. 2025;21:189-199.

- Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutam

- Yépez-Mulia L, Rojas-García A, Rodríguez-Gutiérrez Mdel C, et al. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorg Med Chem Lett. 2006;16(2):459-463.

- CF2H: a fascinating group for application in drug development enabling modul

- Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease.

- Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- Espinoza-Chávez RM, de Oliveira Rezende Júnior C, de Souza ML, et al. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. ChemMedChem. 2024;19(20):e202400293.

- BenchChem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. 2025.

- El Rayes SM, Ali IAI, Fathalla W, et al. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. 2025;49(1):21-32.

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. Published October 9, 2023.

- Brown TN, Mora-Diez N.

- pKa values of benzimidazole derivatives in their uncomplexed (pKa) and...

- STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 2-[4,6-(Cl/CH3/CF3)-BENZIMIDAZOL-2-YL]-4-(OCH3/Br)-PHENOLS AND THEIR Z. Revue Roumaine de Chimie.

- Brown TN, Mora-Diez N. Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). J Phys Chem B. 2006;110(18):9321-9331.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- BenchChem. A Comparative Guide to the Biological Activity of Peptides Containing Trifluoromethyl and Azido Moieties. 2025.

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv

- Regulation of protein-ligand binding affinity by hydrogen bond pairing. PMC.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst.

- Examples of trifluoromethyl-substituted benzimidazoles.

- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI.

- Different Potential Biological Activities of Benzimidazole Derivatives.

- and CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene.

- Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. PubMed.

- An efficient and eco-friendly approach for synthesizing difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles was established via a visible-light-promoted radical cyclization reaction. Beilstein J Org Chem. 2025;21:234-241.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.

- Diverse Pharmacological aspects of Benzimidazole Deriv

- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv

- Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group. New J Chem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole and its Analogs

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole was not publicly available at the time of this writing. This guide has been compiled using data from the structurally similar compound, 2-(difluoromethyl)-1H-benzimidazole (CAS 705-09-9), and other related benzimidazole derivatives. The information provided should be used as a starting point for a comprehensive risk assessment, and it is imperative to handle all novel chemical entities with the utmost caution.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a difluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, making compounds like 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole of great interest in drug discovery.[1] However, these same properties can also influence the toxicological profile of a compound. This guide provides a detailed overview of the potential hazards and safe handling procedures for 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole, based on available data for its close analogs.

Hazard Identification and Classification

Based on the information for 2-(difluoromethyl)-1H-benzimidazole, the primary hazards are related to irritation.

GHS Pictograms:

-

GHS07: Harmful/Irritant [2]

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H317: May cause an allergic skin reaction. [2]

-

H319: Causes serious eye irritation. [2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement | Reference |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [2][4] |

| P264: Wash hands thoroughly after handling. | [2][4] | |

| P270: Do not eat, drink or smoke when using this product. | [2][4] | |

| P271: Use only outdoors or in a well-ventilated area. | [4][5] | |

| P272: Contaminated work clothing should not be allowed out of the workplace. | [2] | |

| P280: Wear protective gloves/protective clothing and eye/face protection. | [2][4][5] | |

| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2][4] |

| P302+P352: IF ON SKIN: Wash with plenty of water and soap. | [2] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. | ||

| P362+P364: Take off contaminated clothing and wash it before reuse. | ||

| Storage | P405: Store locked up. | [4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [6][7] |

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for the title compound is unavailable, the known effects of related benzimidazoles suggest several areas of concern. The chemical, physical, and toxicological properties have not been thoroughly investigated for many of these compounds.[3][8]

Acute Toxicity: For some benzimidazole derivatives, acute toxicity is categorized as "Harmful if swallowed, in contact with skin or if inhaled" (Acute Tox. 4).[9][10]

Irritation and Sensitization: The primary hazards identified for 2-(difluoromethyl)-1H-benzimidazole are skin and eye irritation, with the potential for respiratory irritation and allergic skin reactions.[2]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that 2-(difluoromethyl)-1H-benzimidazole is a carcinogen, mutagen, or reproductive toxin.[3][8] However, the absence of data does not equate to the absence of effect. All new chemical entities should be handled as potentially hazardous.

Risk Mitigation and Safe Handling

A multi-layered approach to risk mitigation is essential when working with novel compounds. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Hierarchy of Controls

The following diagram illustrates the preferred order of control measures, from most to least effective.

Engineering Controls

-